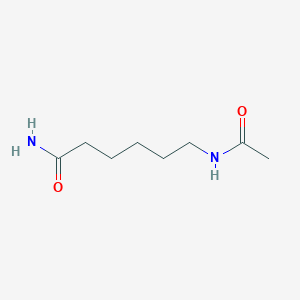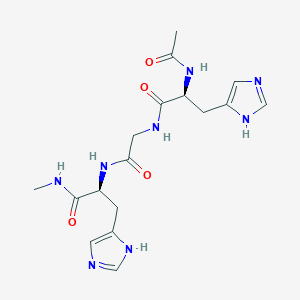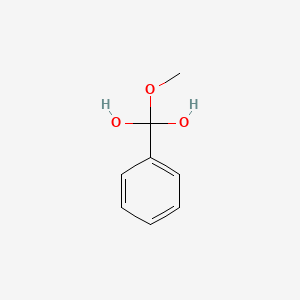
Methoxy(phenyl)methanediol
Descripción general
Descripción
Methoxy(phenyl)methanediol is an organic compound with the molecular formula C8H10O3 It is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (C6H5) attached to a methanediol moiety (CH2(OH)2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxy(phenyl)methanediol can be synthesized through several methods. One common approach involves the reaction of benzotrichloride with methanol in the presence of a base to form this compound . The reaction typically proceeds under mild conditions, with the base facilitating the substitution of chlorine atoms by methoxy groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methoxy(phenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methoxy(phenyl)methanediol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant properties.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of methoxy(phenyl)methanediol involves its interaction with various molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its reactivity and ability to participate in redox reactions. These interactions can modulate biological processes, such as oxidative stress and inflammation, by scavenging free radicals and inhibiting pro-inflammatory pathways .
Comparación Con Compuestos Similares
Methoxy(phenyl)methanediol can be compared with other similar compounds, such as:
Phenol: Both compounds contain a hydroxyl group attached to an aromatic ring, but this compound has additional methoxy and methanediol groups.
Methoxybenzene: This compound has a methoxy group attached to a benzene ring, similar to this compound, but lacks the methanediol moiety.
Benzyl Alcohol: It contains a hydroxyl group attached to a benzyl group, similar to this compound, but without the methoxy group.
The uniqueness of this compound lies in its combination of methoxy, phenyl, and methanediol groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
methoxy(phenyl)methanediol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(9,10)7-5-3-2-4-6-7/h2-6,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWOIDYUNBQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B3256991.png)
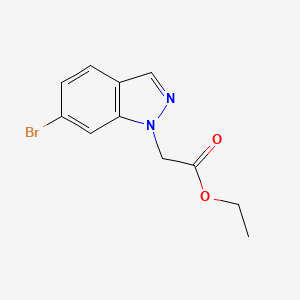
![(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanamide;hydrochloride](/img/structure/B3257003.png)
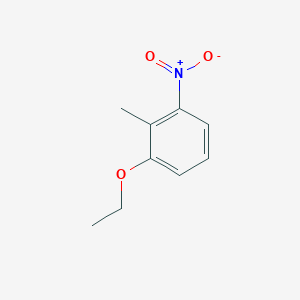
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B3257027.png)

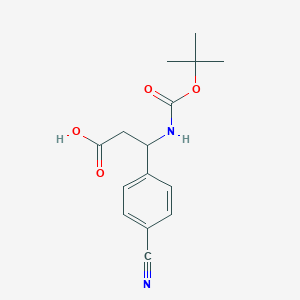
![6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one](/img/structure/B3257056.png)
![[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid](/img/structure/B3257066.png)
